

# Technical Guide: Mass Spectrometry-Based Analysis of the Hsp90 Interactome

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#### Introduction

Heat shock protein 90 (Hsp90) is an essential molecular chaperone in eukaryotic cells, responsible for the folding, maturation, and stability of a vast number of client proteins.[1][2] These clients include critical signaling proteins such as kinases and transcription factors, many of which are implicated in oncogenesis.[3][4] This central role in maintaining proteostasis, particularly for proteins that drive cancer, has made Hsp90 a prime target for therapeutic intervention.[4][5] Understanding the complex network of Hsp90's interactions—its interactome—is fundamental to elucidating its biological functions and developing effective inhibitors.

Mass spectrometry (MS)-based proteomics has become an indispensable tool for systematically identifying Hsp90 client proteins and co-chaperones, and for quantifying how these interactions change in response to stimuli or therapeutic agents.[2][5][6] This guide provides an in-depth overview of the core mass spectrometry workflows used to analyze the Hsp90 interactome, detailing experimental protocols, data presentation, and the visualization of key processes.

# **Experimental Strategies for Identifying Hsp90**Interactors



Several proteomic approaches can be employed to capture and identify Hsp90-interacting proteins. The choice of method depends on the specific research question, such as identifying stable vs. transient interactors or mapping proximal proteins within a cellular compartment.

## **Affinity Purification-Mass Spectrometry (AP-MS)**

AP-MS is a cornerstone technique for isolating protein complexes.[7] It relies on an affinity reagent to capture a "bait" protein (Hsp90) and its interacting "prey" proteins from a cell lysate.

#### 1.1.1 Co-Immunoprecipitation (Co-IP)

In this classic approach, an antibody specific to Hsp90 is used to immunoprecipitate the chaperone and its bound partners from a cell lysate.[8][9] The entire complex is captured on antibody-binding beads (e.g., Protein A/G), washed to remove non-specific binders, and the proteins are eluted for MS analysis.

Experimental Protocol: Co-Immunoprecipitation

- Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without harsh detergents) containing protease and phosphatase inhibitors to preserve protein complexes.[10]
- Pre-Clearing: Incubate the cell lysate with Protein A/G beads to remove proteins that nonspecifically bind to the beads.
- Immunoprecipitation: Add a primary antibody against Hsp90 to the pre-cleared lysate and incubate to allow antibody-antigen complexes to form.
- Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-Hsp90 complexes.
- Washing: Pellet the beads and wash multiple times with lysis buffer to remove nonspecifically bound proteins.[9]
- Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.



• Sample Preparation for MS: The eluted proteins are typically separated by SDS-PAGE, ingel digested with trypsin, and the resulting peptides are extracted for LC-MS/MS analysis.[9]

#### 1.1.2 Affinity Pull-Down with Immobilized Inhibitors

This strategy uses small molecule Hsp90 inhibitors, such as geldanamycin (GA) or its derivatives, that are immobilized on beads.[8][10] These beads serve as an affinity matrix to capture Hsp90 and its associated proteins from cell lysates. This method is particularly useful for enriching ATP-dependent interactors.

Experimental Protocol: Pull-Down with Aminohexylgeldanamycin-Agarose Beads

- Cell Lysate Preparation: Prepare a clarified cell lysate as described for Co-IP.[10]
- Bead Preparation: Wash the Aminohexylgeldanamycin-agarose beads with an ice-cold lysis buffer to equilibrate them.[10]
- Binding: Incubate the cell lysate with the washed beads for 2-4 hours at 4°C to allow Hsp90 and its complexes to bind.[10]
- Washing: Pellet the beads and perform a series of washes with buffer containing increasing salt concentrations to remove non-specific binders.
- Elution: Elute the captured proteins using an appropriate elution buffer (e.g., containing SDS).[10]
- Mass Spectrometry Analysis: Process the eluted sample for LC-MS/MS analysis to identify the captured proteins.[10]



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Caption: General workflow for Affinity Purification-Mass Spectrometry (AP-MS).

### **Proximity-Dependent Biotinylation (BioID)**

BioID is a powerful technique for identifying transient and proximal protein interactions within a living cell.[11][12] It uses a promiscuous biotin ligase (BirA) *fused to Hsp90.[13] When expressed in cells and supplied with biotin, the Hsp90-BirA* fusion protein biotinylates any proteins in its close vicinity (~10 nm radius). These biotin-tagged proteins can then be purified using streptavidin beads and identified by mass spectrometry.[11]

#### Experimental Protocol: BioID

- Fusion Protein Expression: Generate a cell line that stably or inducibly expresses the Hsp90-BirA\* fusion protein.
- Biotin Labeling: Supplement the cell culture medium with excess biotin for a set period (e.g., 18-24 hours) to initiate proximity labeling.[11]
- Cell Lysis: Lyse the cells under stringent, denaturing conditions (e.g., using SDS) to disrupt protein complexes while preserving the covalent biotin tag.
- Affinity Purification: Incubate the lysate with streptavidin-conjugated beads to capture all biotinylated proteins.[14]
- Washing: Perform extensive washes under denaturing conditions to remove all nonbiotinylated, non-specifically bound proteins.
- On-Bead Digestion: Digest the bead-bound proteins with trypsin to release the peptides for MS analysis, leaving the biotinylated peptides attached to the beads.
- LC-MS/MS Analysis: Analyze the eluted peptides to identify the proteins that were in proximity to the Hsp90-BirA\* fusion.





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Caption: Workflow for identifying proximal proteins using BioID.

## Quantitative Analysis of the Hsp90 Interactome

Quantitative proteomics allows for the measurement of relative changes in protein abundance within the Hsp90 interactome, for example, upon treatment with an inhibitor.

# Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy where cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., <sup>13</sup>C, <sup>15</sup>N) essential amino acids.[15] This results in two distinct cell populations whose proteomes can be differentiated by mass spectrometry. For Hsp90 analysis, "heavy" labeled cells might be treated with an inhibitor, while "light" cells serve as a control. The lysates are then combined, the Hsp90 interactome is purified, and the relative abundance of interacting proteins is determined by comparing the MS signal intensities of the heavy and light peptide pairs.[16][17]

## **Tandem Mass Tag (TMT) Labeling**

TMT is a chemical labeling method that uses isobaric tags.[18] Peptides from different samples (e.g., multiple time points or drug doses) are labeled with distinct TMT reagents. The tags themselves have the same total mass, so identical peptides from different samples appear as a single precursor ion in the initial MS scan (MS1).[19] Upon fragmentation (MS2), the tags release reporter ions of different masses, and the intensity of these reporter ions is used to quantify the relative abundance of the peptide across the different samples.[20] This "hyperplexing" approach allows for the simultaneous comparison of multiple conditions.[19]

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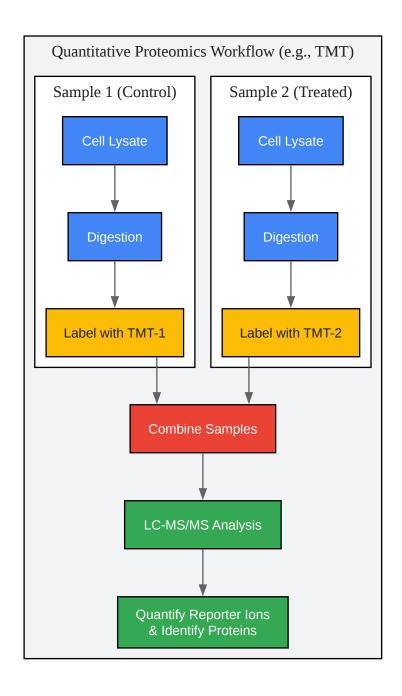




Experimental Protocol: Quantitative Proteomics using TMT-SILAC

- SILAC Labeling: Culture cells in "light" and "heavy" media as described above.[18] Multiple
  time points can be collected from the "heavy" culture after a media switch to measure protein
  turnover.[19]
- Treatment & Lysis: Apply experimental conditions (e.g., Hsp90 inhibitor treatment) to one population. Harvest and lyse the cells.
- Protein Digestion: Extract proteins and digest them into peptides using trypsin.[21]
- TMT Labeling: Label the peptide samples from each condition or time point with a different TMT isobaric tag.[21]
- Sample Pooling: Combine all TMT-labeled samples into a single mixture.[20]
- Fractionation (Optional): Fractionate the pooled peptide sample (e.g., by high-pH reversed-phase chromatography) to reduce complexity.[15]
- LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. The instrument must be capable of an additional fragmentation step (MS3 or SPS-MS2) to accurately quantify the TMT reporter ions.[19]
- Data Analysis: Process the raw data to identify peptides and quantify the relative intensities of the TMT reporter ions to determine changes in protein abundance or turnover.[22]





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Caption: A simplified workflow for quantitative proteomics using TMT labeling.

# **Data Presentation and Interpretation**

Raw mass spectrometry data must be processed to identify and quantify proteins. This typically involves searching the MS/MS spectra against a protein database. The output is a list of identified proteins and their relative abundance across samples.



# **Quantitative Data Summary**

Summarizing quantitative results in tables is crucial for interpretation and comparison. Upon Hsp90 inhibition, client proteins are often destabilized and degraded, while heat shock proteins may be upregulated as part of a cellular stress response.

Table 1: Representative Hsp90 Interactors Identified by AP-MS

Protein	Protein Class	Function	Reference
CDK4	Kinase	Cell cycle regulation	[10]
Raf-1	Kinase	Signal transduction (MAPK pathway)	[10]
AKT1	Kinase	Survival signaling (PI3K/AKT pathway)	[1]
Hsp70	Chaperone	Co-chaperone, protein folding	[1]
HOP (Sti1)	Co-chaperone	Links Hsp70 and Hsp90	[3][6]
p23 (Sba1)	Co-chaperone	Stabilizes the Hsp90 closed state	[3]
BIRC6	Signaling	Apoptosis inhibitor	[4][16]
AXL	Kinase	Receptor Tyrosine Kinase	[4][16]

Table 2: Example of Protein Abundance Changes upon Hsp90 Inhibition



Protein/Group	Effect of Inhibition	Pathway/Funct ion	Cell Lines	Reference
Protein Kinases	Downregulated	Signal Transduction	K562, MDA-MB- 231, etc.	[1][4]
Tyrosine Kinases	Strongly Downregulated	Signal Transduction	Various	[1]
PI3K/AKT/mTOR proteins	Downregulated	Survival, Growth	1205LuR Melanoma	[1]
ERK/MAPK proteins	Downregulated	Proliferation, Differentiation	Various cancer cells	[1]
Hsp71 (inducible)	Upregulated	Chaperone, Stress Response	NRAS mutant cell line	[1]
Ribonucleotide Reductase	Destabilized	DNA Synthesis	Yeast, Breast Cancer Cells	[23]

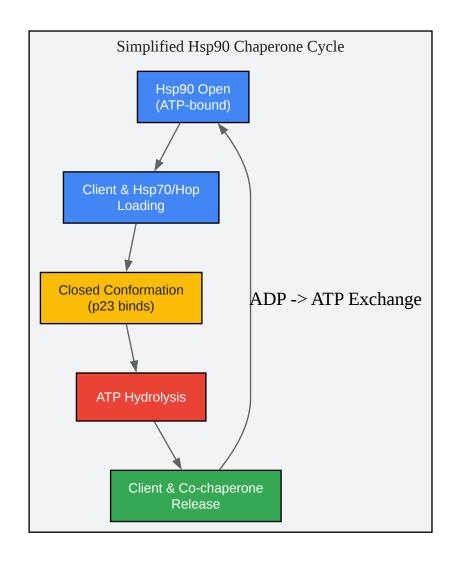
# **Visualization of Pathways and Workflows**

Diagrams are essential for illustrating the complex relationships within the Hsp90 interactome and the experimental processes used to study it.

## The Hsp90 Chaperone Cycle

The function of Hsp90 is governed by an ATP-dependent conformational cycle, which involves the binding and release of various co-chaperones and client proteins.





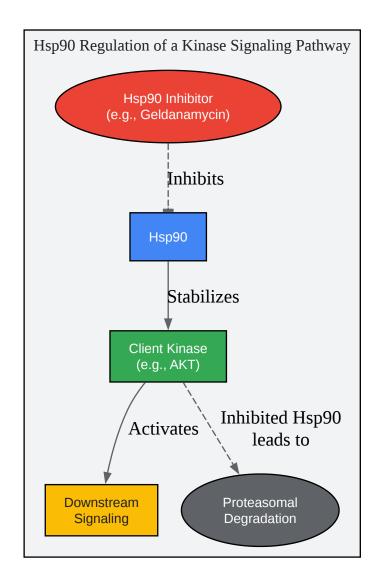
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Caption: Logical diagram of the key stages in the Hsp90 client-folding cycle.[3]

### **Hsp90's Role in Signaling Pathways**

Hsp90 is a master regulator of many signaling pathways by ensuring the stability and activity of key kinases. Inhibition of Hsp90 leads to the degradation of these clients, effectively shutting down the pathway.





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Caption: Hsp90 inhibition leads to client kinase degradation and pathway disruption.[1]

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